molecular formula C19H14Cl2N2O2 B2498025 1-benzyl-5-chloro-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide CAS No. 339024-30-5

1-benzyl-5-chloro-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No.: B2498025
CAS No.: 339024-30-5
M. Wt: 373.23
InChI Key: NRZISWZGWJWHDA-UHFFFAOYSA-N
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Description

1-benzyl-5-chloro-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C19H14Cl2N2O2 and its molecular weight is 373.23. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Research has explored the reaction of substituted pyridinium salts, including compounds similar to 1-benzyl-5-chloro-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide, with liquid ammonia and potassium permanganate. This process introduces an imino group adjacent to the nitrogen atom and depends on the substituents present (Buurman & Plas, 1986).
  • The synthesis of 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepten[1,2-b]pyridine-11-one, an intermediate in the production of loratadine, involves a process starting from a compound structurally related to the query compound (Guan, 2013).

Pharmacological Studies

  • Studies on 5,6-diarylpyridines, closely related to the query compound, have identified their role as human CB1 inverse agonists. This research is significant for understanding the potential pharmacological applications of these compounds (Meurer et al., 2005).
  • Research into the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provides insights into the receptor-binding properties of compounds similar to the query compound (Shim et al., 2002).

Chemical Reactions and Derivatives

  • The generation of polysubstituted 2-pyridinecarboxylic acid derivatives from reactions involving compounds similar to the query compound highlights the versatility and reactivity of these chemicals (Dubois et al., 1996).
  • Studies on enamines have investigated the reaction of enamino ketones derived from compounds like this compound with aryl isocyanates, revealing significant insights into the chemical properties and potential applications of these compounds (Tsuge & Inaba, 1973).

Properties

IUPAC Name

1-benzyl-5-chloro-N-(4-chlorophenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2/c20-15-6-8-16(9-7-15)22-18(24)14-10-17(21)19(25)23(12-14)11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZISWZGWJWHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=C(C2=O)Cl)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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